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Compound of Interest

Compound Name: 2,5-Dibromo-4-nitropyridine

CAS No.: 221241-31-2

Cat. No.: B1430769

Get Quote

Core Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary
2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2) is a highly functionalized pyridine

intermediate characterized by three distinct reactive handles: two bromine atoms at the C2 and

C5 positions and a nitro group at the C4 position. Its electronic architecture creates a unique

"reactivity gradient," allowing sequential and regioselective functionalization. This compound is

a critical building block in the synthesis of kinase inhibitors, antiviral agents, and complex

agrochemicals where precise substitution patterns are required.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Electronic Structure Analysis
The reactivity of 2,5-dibromo-4-nitropyridine is dictated by the interplay of the electron-

withdrawing nitrogen atom and the nitro group:

C2-Position (α-Br): Highly activated for Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen and the inductive effect of the C4-nitro group. Also the
most reactive site for Pd-catalyzed cross-coupling (oxidative addition).

C4-Position (Nitro): The nitro group acts as a "super-leaving group" in

reactions with hard nucleophiles (e.g., alkoxides), driven by the relief of steric strain and
electronic activation by the ring nitrogen.

C5-Position (β-Br): The least reactive site. It is electronically deactivated relative to C2 but

activated relative to a standard bromobenzene by the ortho-nitro group. It typically reacts last

in sequential coupling strategies.

Synthetic Route Design
Direct nitration of 2,5-dibromopyridine is inefficient due to the strong deactivation by the two

bromine atoms. The industrial standard and most reliable laboratory method involves an N-

oxide activation strategy.
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N-Oxidation: Increases electron density at C4 (via resonance) to facilitate electrophilic

attack, while simultaneously activating the ring for nitration.

Nitration: Introduces the nitro group at the C4 position (para to the N-oxide oxygen).

Deoxygenation: Restores the pyridine aromaticity and the specific reactivity profile of the free

base.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page
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Experimental Protocols
Protocol A: Synthesis of 2,5-Dibromo-4-nitropyridine (N-
Oxide Route)
Step 1: N-Oxidation

Dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in Dichloromethane (DCM) (100 mL).

Cool to 0 °C in an ice bath.

Add m-CPBA (meta-chloroperoxybenzoic acid, 70%, 12.5 g, 50.6 mmol) portion-wise over 30

minutes.
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Warm to room temperature and stir for 16 hours. Monitor by TLC (the N-oxide is much more

polar).

Workup: Wash with saturated aqueous NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic

acid. Dry organic layer over Na₂SO₄, filter, and concentrate.

Yield: ~90-95% of 2,5-dibromopyridine-N-oxide (White solid).

Step 2: Nitration

Suspend 2,5-dibromopyridine-N-oxide (5.0 g) in Conc. H₂SO₄ (20 mL).

Add Fuming HNO₃ (10 mL) dropwise at 0 °C.

Heat the mixture to 90–100 °C for 4–6 hours. Caution: Exothermic reaction.

Cool to room temperature and pour onto crushed ice (200 g).

Neutralize carefully with solid Na₂CO₃ or conc. NH₄OH to pH 7-8.

Extract with Ethyl Acetate (3 x 100 mL).

Yield: ~60-75% of 2,5-dibromo-4-nitropyridine-N-oxide (Yellow solid).

Step 3: Deoxygenation

Dissolve 2,5-dibromo-4-nitropyridine-N-oxide (3.0 g) in Chloroform (30 mL).

Add Phosphorus Trichloride (PCl₃) (2.0 eq) dropwise at 0 °C.

Reflux for 2–4 hours.

Quench by pouring into ice water. Neutralize with NaHCO₃.

Extract with DCM, dry, and concentrate.

Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane/EtOAc).

Final Product: 2,5-Dibromo-4-nitropyridine (Pale yellow solid).
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Protocol B: Regioselective (Displacement of C4-Nitro)
Objective: To introduce a nucleophile at C4 while retaining bromines.

Dissolve 2,5-dibromo-4-nitropyridine (1.0 eq) in dry THF or DMF.

Add nucleophile (e.g., Benzylamine, 1.1 eq) and base (DIPEA, 1.5 eq).

Stir at 0 °C to Room Temperature. Note: Heating may trigger C2-Br displacement.

The C4-nitro group is displaced rapidly due to the high electrophilicity of the C4 position.

Reactivity & Regioselectivity Map
The compound offers three orthogonal handles.[2] The order of reactivity is generally: Pd-

Catalyzed Coupling: C2-Br > C5-Br >> C4-NO₂ (inert to coupling) Nucleophilic Substitution (

): C4-NO₂ (with hard Nu) ≈ C2-Br (with soft Nu) > C5-Br

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Critical Regioselectivity Rules
Suzuki-Miyaura Coupling: Under standard conditions (Pd(PPh₃)₄, Na₂CO₃), the C2-Br reacts

first. The C5-Br requires higher temperatures or more active catalysts (e.g., Pd-XPhos).
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with Alkoxides: Reaction with NaOMe typically displaces the C4-Nitro group to give 2,5-
dibromo-4-methoxypyridine.

with Thiols: Reaction with NaSMe often displaces the C2-Br or C4-NO₂ depending on solvent
polarity; careful optimization is required.

Safety & Handling (HSE)
Explosion Hazard: Nitration reactions involves potential thermal runaways. The N-oxide

nitration step must be temperature-controlled strictly.

Toxicity: Halogenated nitropyridines are potential skin sensitizers and alkylating agents. Use

double-gloving (Nitrile) and work in a fume hood.

Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless

reduction is intended, as uncontrolled exotherms may occur.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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